molecular formula C16H23N3O3S2 B2765881 4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione CAS No. 1903781-68-9

4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione

Cat. No.: B2765881
CAS No.: 1903781-68-9
M. Wt: 369.5
InChI Key: CVEKGIQCUXAZFC-UHFFFAOYSA-N
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Description

The compound 4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione is a complex organic molecule that features a combination of heterocyclic structures

Scientific Research Applications

4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione: has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Pharmacology: It can be used to study the interaction of heterocyclic compounds with biological targets.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione typically involves multi-step organic reactions. The key steps include:

    Formation of the thiopyran ring: This can be achieved through a cyclization reaction involving a suitable diene and a sulfur-containing reagent.

    Piperazine ring formation: This step involves the reaction of an amine with a dihaloalkane to form the piperazine ring.

    Coupling of the thiopyran and piperazine rings: This is typically done using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Introduction of the pyridine ring: This can be achieved through a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione: can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-{4-[2-(methylsulfanyl)pyridine-3-carbonyl]piperazin-1-yl}-1lambda6-thiane-1,1-dione: can be compared with other heterocyclic compounds such as:

Uniqueness

The uniqueness of This compound lies in its combination of three different heterocyclic rings, which may confer unique chemical and biological properties not found in simpler compounds.

Properties

IUPAC Name

[4-(1,1-dioxothian-4-yl)piperazin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3S2/c1-23-15-14(3-2-6-17-15)16(20)19-9-7-18(8-10-19)13-4-11-24(21,22)12-5-13/h2-3,6,13H,4-5,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVEKGIQCUXAZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CCN(CC2)C3CCS(=O)(=O)CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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